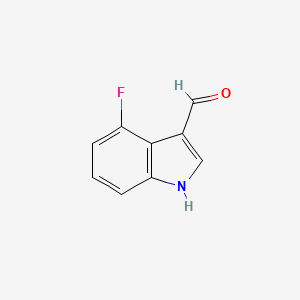

4-Fluoro-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNRHJOJYQIGDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622793 | |

| Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23073-31-6 | |

| Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1H-indole-3-carbaldehyde from 4-Fluoroindole

Abstract

This technical guide provides a comprehensive overview and detailed operational protocol for the synthesis of 4-Fluoro-1H-indole-3-carbaldehyde, a pivotal intermediate in contemporary drug discovery. The strategic introduction of a fluorine atom onto the indole scaffold significantly modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a valuable building block for novel therapeutics.[1] This document details the Vilsmeier-Haack reaction as the primary and most efficient method for the C3-formylation of 4-fluoroindole. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol grounded in established and reliable procedures, and a discussion of alternative synthetic strategies. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, as it can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and relatively small size can alter pKa, improve metabolic resistance by blocking sites of oxidation, and enhance binding affinity to target proteins.

This compound, in particular, serves as a critical precursor for a wide array of pharmaceutical agents, especially those targeting neurological disorders.[1][3][4] Its aldehyde functionality provides a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. This guide focuses on the most reliable and widely employed method for its synthesis: the Vilsmeier-Haack formylation of 4-fluoroindole.

Comparative Analysis of Synthetic Methodologies

While several methods exist for the formylation of indoles, the Vilsmeier-Haack reaction remains the gold standard for its efficiency, scalability, and high regioselectivity for the electron-rich C3 position of the indole ring.

-

Vilsmeier-Haack Reaction: This method utilizes a pre-formed Vilsmeier reagent, typically generated from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to effect electrophilic substitution. It is highly effective for electron-rich heterocycles like indoles.[5]

-

Duff Reaction: This formylation method employs hexamethylenetetramine (HMTA) in an acidic medium. While useful for certain aromatic compounds, it is generally less efficient for indoles compared to the Vilsmeier-Haack reaction.

-

Other Methods: More recent developments include metal-free, photocatalytic, and electrochemical formylations. While offering milder conditions, these methods may require specialized equipment or less common reagents and are not as broadly established as the Vilsmeier-Haack reaction for this specific transformation.

For the synthesis of this compound, the Vilsmeier-Haack reaction offers the most direct and high-yielding route, and will be the focus of this guide.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the indole ring.

Formation of the Vilsmeier Reagent

Dimethylformamide (DMF), a tertiary amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This is the active formylating agent in the reaction.

Caption: Formation of the electrophilic Vilsmeier reagent.

Electrophilic Attack and Hydrolysis

The electron-rich C3 position of the 4-fluoroindole nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The fluorine atom at the C4 position is an electron-withdrawing group, which can slightly deactivate the ring, but the powerful electrophilicity of the Vilsmeier reagent ensures the reaction proceeds efficiently. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

Sources

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 4-Fluoroindole

This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 4-fluoroindole, a crucial reaction for synthesizing 4-fluoro-1H-indole-3-carbaldehyde. This key intermediate is a valuable building block in the development of pharmaceuticals and functional materials, particularly those targeting neurological disorders.[1] We will explore the underlying mechanistic principles, the influence of the fluorine substituent, and a detailed, field-proven experimental protocol designed for reproducibility and success in a research and development setting.

The Strategic Importance of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] Its enduring appeal in organic synthesis stems from the use of mild, economical reagents and its broad substrate scope.[3] The reaction effectively installs a formyl (-CHO) group, a versatile chemical handle that serves as a gateway for a multitude of subsequent chemical transformations.

In the context of indole chemistry, the Vilsmeier-Haack reaction is the classic and highly efficient method for introducing a formyl group, almost exclusively at the C3-position.[4][5] This regioselectivity is a direct consequence of the inherent electronic properties of the indole nucleus, making the reaction predictable and reliable.

Reaction Mechanism and the Role of the 4-Fluoro Substituent

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7] This species is the active formylating agent in the reaction. The in situ formation is typically performed at low temperatures (0–5 °C) to control the exothermic nature of the reaction and ensure the stability of the reagent.

Electrophilic Attack and Regioselectivity

The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The C3 position possesses the highest electron density, rendering it the most nucleophilic site.[8] Consequently, the indole's π-system attacks the electrophilic carbon of the Vilsmeier reagent, leading to the selective formation of a C-C bond at the C3-position.[5][8] The resulting cationic intermediate is stabilized by resonance. Subsequent elimination of a proton by a weak base (like DMF or chloride ion) restores aromaticity, yielding a stable iminium salt intermediate.[7]

The Influence of the 4-Fluoro Group

The presence of a fluorine atom at the C4 position introduces competing electronic effects. Fluorine is the most electronegative element and exerts a strong electron-withdrawing effect through the sigma bonds (–I effect).[9] However, it can also donate electron density into the aromatic ring via its lone pairs through resonance (+M effect). In electrophilic aromatic substitution, the resonance effect often plays a significant role in directing the substitution.[10] While the inductive withdrawal deactivates the ring slightly compared to unsubstituted indole, the C3 position remains the most electron-rich and sterically accessible site for electrophilic attack. Thus, the presence of the 4-fluoro group does not alter the inherent C3 regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus.

Hydrolysis to the Aldehyde

The final step of the protocol involves the aqueous workup of the reaction mixture. The iminium salt intermediate is readily hydrolyzed, typically under basic conditions, to liberate the final product, this compound, along with dimethylamine and inorganic salts.[6][7]

Mechanistic Workflow Diagram

Caption: Vilsmeier-Haack formylation workflow for 4-fluoroindole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of indoles and is optimized for the synthesis of this compound.[11]

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reagents and Materials

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Role / Notes |

| N,N-Dimethylformamide (DMF) | Solvent & Reagent | 73.09 | 10 mL | Anhydrous grade is crucial. |

| Phosphorus Oxychloride (POCl₃) | 1.1 | 153.33 | 0.8 mL (1.32 g) | Freshly distilled is preferred.[11] |

| 4-Fluoroindole | 1.0 | 135.14 | 1.0 g | Substrate. |

| Sodium Hydroxide (NaOH) | Excess | 40.00 | ~4 g in 20 mL H₂O | For neutralization and hydrolysis. |

| Ethyl Acetate | Solvent | 88.11 | ~100 mL | For extraction. |

| Brine (Saturated NaCl) | - | - | ~30 mL | For washing. |

| Anhydrous Sodium Sulfate | - | 142.04 | As needed | For drying organic layer. |

| Ice | - | - | As needed | For cooling. |

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (10 mL).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add POCl₃ (0.8 mL) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the resulting solution (the Vilsmeier reagent) to stir at 0 °C for an additional 30 minutes.

-

-

Reaction with 4-Fluoroindole:

-

While maintaining the temperature at 0-5 °C, add a solution of 4-fluoroindole (1.0 g) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 35-40 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

-

Workup and Product Isolation:

-

Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice (~50 g) in a beaker with vigorous stirring.

-

Slowly add a pre-prepared solution of sodium hydroxide (approx. 2 M aqueous solution) to the beaker with continuous stirring until the mixture is strongly basic (pH > 10). This step hydrolyzes the iminium intermediate and precipitates the product.[11]

-

Stir the resulting suspension for 30 minutes to ensure complete hydrolysis.

-

Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) to remove inorganic salts.

-

-

Purification:

Expected Yield: 85-95%. Appearance: Yellowish to off-white crystalline powder.[1]

Trustworthiness and Self-Validation

The protocol's reliability is grounded in established chemical principles. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the aldehyde proton signal (~10 ppm) and the regiochemistry of substitution.

-

Mass Spectrometry: To verify the molecular weight (163.15 g/mol ).

-

Melting Point: To assess purity by comparing with the literature value.

This multi-faceted analytical approach ensures the integrity of the experimental outcome, validating the success of the synthesis.

Conclusion

The Vilsmeier-Haack formylation of 4-fluoroindole is a highly efficient, regioselective, and reproducible method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the Vilsmeier reagent and the directing effects of the indole nucleus, is paramount for successful execution. The detailed protocol provided herein offers researchers a reliable foundation for producing this valuable synthetic intermediate, empowering further discovery in medicinal chemistry and materials science.

References

-

Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available from: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

-

Vilsmeier–Haack reaction of indole. YouTube. Available from: [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. Available from: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

-

The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications. Available from: [Link]

-

1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. Semantic Scholar. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available from: [Link]

-

Synthesis Using Vilsmeier Reagents. ResearchGate. Available from: [Link]

-

Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. Available from: [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available from: [Link]

- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available from: [Link]

-

Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Available from: [Link]

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. Available from: [Link]

-

Indole-3-aldehyde. Organic Syntheses. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indole-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoro-1H-indole-3-carbaldehyde (CAS No. 23073-31-6). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data, predicted values, and established analytical methodologies. We delve into the structural, physical, spectroscopic, and computational characteristics of this versatile synthetic intermediate. The guide emphasizes the causal relationships between the molecule's unique structural features—namely the indole nucleus, the C4-fluorine substituent, and the C3-carbaldehyde group—and its observable properties. Included are validated protocols for key analytical procedures, data-rich tables, and workflow diagrams to ensure both scientific integrity and practical utility in a research and development setting.

Introduction: Strategic Importance in Synthesis

This compound is a substituted indole derivative that has garnered significant interest as a valuable building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. The strategic placement of a fluorine atom at the 4-position and a formyl group at the 3-position provides a unique combination of reactivity and physicochemical modulation.

The aldehyde functionality at the C3 position serves as a versatile synthetic handle, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.[2] The fluorine atom at C4 profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination can enhance binding affinity to biological targets and improve pharmacokinetic profiles by blocking sites of oxidative metabolism.[3] Consequently, this compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals, fluorescent probes, and advanced organic electronic materials.[1][4] A thorough understanding of its physicochemical properties is therefore paramount for its effective application.

Molecular Structure and Identification

The foundational properties of this compound are dictated by its molecular architecture. The fusion of an electron-rich pyrrole ring with a benzene ring, modified by two potent electron-withdrawing groups (EWG), creates a molecule with distinct electronic and steric characteristics. The C3-aldehyde acts as a strong π-acceptor, while the C4-fluorine atom exerts a powerful inductive (-I) and a weaker mesomeric (+M) effect. This electronic push-pull dynamic governs the molecule's reactivity, acidity, and spectroscopic signature.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Fluoro-3-formylindole, 4-Fluoroindole-3-aldehyde | [1] |

| CAS Number | 23073-31-6 | [1][5] |

| Molecular Formula | C₉H₆FNO | [1][6] |

| Molecular Weight | 163.15 g/mol | [1][5] |

| Appearance | Yellowish to off-white crystalline powder | [1] |

| SMILES | C1=CC2=C(C(=C1)F)C(=CN2)C=O | [4] |

| InChI Key | CMNRHJOJYQIGDD-UHFFFAOYSA-N | [4][6] |

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical data for this compound. It is critical to note that while some properties are well-documented, others are based on computational predictions due to a lack of published experimental data.

| Property | Value / Description | Notes | Source(s) |

| Melting Point | Not experimentally determined in cited literature. | Purity dependent; a sharp range indicates high purity. | |

| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg | Computationally predicted; may decompose before boiling. | [6] |

| Acidity (pKa) | Not experimentally determined. Expected to be <17. | The N-H proton is acidic. EWGs at C3 and C4 increase acidity compared to indole (pKa ≈ 17). | [7] |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | Based on structural analogy. | |

| Storage | Store at 2-8 °C, under inert atmosphere, protected from light. | Recommended for maintaining compound integrity. | [1][8] |

Experimental Determination of Physical Properties

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Impurities typically depress and broaden the melting range. While a specific value for this compound is not available in the surveyed literature, the following protocol outlines a validated method for its determination.

-

Sample Preparation: Ensure the crystalline powder sample is completely dry.[9] Finely crush a small amount on a watch glass.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A sample height of 2-3 mm is optimal.[9]

-

Sample Packing: Tap the sealed end of the capillary on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the bottom.[9] This prevents shrinking during heating.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range.[10]

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point.[9] Heat at a slow, controlled rate of 1-2 °C per minute.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. A pure sample should have a range of ≤ 1.5 °C.

Acidity and pKa

The primary acidic site is the proton on the indole nitrogen (N-H). For the parent indole molecule, the pKa is approximately 17, indicating it is a very weak acid.[7] The presence of the electron-withdrawing aldehyde and fluoro groups is expected to stabilize the resulting conjugate base (indolide anion), thereby increasing the acidity and lowering the pKa relative to indole. An experimental determination can be performed via potentiometric or NMR-based titration.[11][12]

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is essential for confirming the identity and structure of this compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aldehyde Proton (CHO): A singlet far downfield, typically around δ 10.0-10.2 ppm.

-

Indole Proton (N-H): A broad singlet, also downfield, often > δ 11.0 ppm, whose position is concentration and solvent dependent.

-

Indole H-2 Proton: A singlet or narrow doublet around δ 8.0-8.5 ppm, deshielded by the adjacent aldehyde group.

-

Aromatic Protons (H-5, H-6, H-7): A complex multiplet region between δ 7.0-7.8 ppm. The signals will be split by both proton-proton (³JHH) and proton-fluorine (JHF) couplings, complicating the pattern.

-

-

¹³C NMR: The carbon spectrum is characterized by the wide chemical shift range and the influence of fluorine coupling. The following are predicted shifts.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 180 - 190 | Aldehyde carbonyl, most downfield signal. |

| C-4 | 155 - 165 | Directly attached to fluorine, exhibits a large one-bond C-F coupling (¹JCF) causing a doublet. |

| C-2 | 135 - 145 | Adjacent to nitrogen and the formyl-substituted carbon. |

| C-7a | 130 - 140 | Bridgehead carbon. |

| C-3a | 120 - 130 | Bridgehead carbon, may show a smaller C-F coupling. |

| C-6 | 120 - 130 | |

| C-3 | 115 - 125 | Carbon bearing the aldehyde group. |

| C-5 | 110 - 120 | Exhibits a two-bond C-F coupling (²JCF). |

| C-7 | 110 - 120 |

-

¹⁹F NMR: A single resonance is expected in the aromatic fluorine region, with its precise chemical shift being a sensitive probe of the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint based on the vibrational frequencies of functional groups. Key expected absorption bands include:

-

N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹. Its position is lowered by conjugation with the indole ring.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The expected nominal mass is m/z = 163, corresponding to the molecular formula C₉H₆FNO. High-resolution MS (HRMS) should confirm the exact mass of 163.0433.

-

Key Fragments: Common fragmentation pathways for indole aldehydes include the loss of carbon monoxide (M-28) to give a fragment at m/z = 135, and subsequent loss of HCN (M-28-27) to give a fragment at m/z = 108.

Computational Data in Drug Discovery

While not directly measured physical properties, computational descriptors like LogP (lipophilicity) and Polar Surface Area (PSA) are indispensable in modern drug development for predicting a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Although specific calculated values are not reported in the searched literature, they can be readily generated using standard cheminformatics software (e.g., ChemDraw, StarDrop). The presence of the polar N-H and C=O groups contributes to the PSA, while the fluorinated aromatic system governs its lipophilicity.

Stability, Storage, and Safety

Stability and Storage

To ensure long-term viability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13][14] Refrigeration at 2-8 °C is recommended.[1][8] The compound should also be protected from direct light.

Handling and Safety

This compound is classified as an irritant.[14][15] Standard laboratory safety protocols must be followed.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[13][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust. Wash hands thoroughly after handling.[14]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[13] If inhaled, move to fresh air. Seek medical attention if irritation persists or if swallowed.[14]

Conclusion

This compound is a synthetic intermediate of significant value, characterized by a unique interplay of structural features that define its physicochemical profile. Its properties—a crystalline solid with a predicted high boiling point, moderate acidity, and distinct spectroscopic signatures—are a direct consequence of its fluorinated indole aldehyde structure. The data and protocols presented in this guide provide a robust framework for researchers to confidently handle, characterize, and employ this compound in a variety of synthetic applications, from fundamental research to the development of next-generation pharmaceuticals and materials.

References

- The Determination of Melting Points. (n.d.). Southern Utah University.

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Thi-Qar University. Retrieved from [Link]

-

Titration curves of indole in different solvent mixtures at 25 o C. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Quantum-chemical investigation of the dependence of p K a on the calculated energy of proton removal for certain derivatives of indole and phenol. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

-

Indole acidity. (n.d.). Química Organica.org. Retrieved from [Link]

-

This compound. (n.d.). Lead Sciences. Retrieved from [Link]

-

5-fluoro-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). J&K Scientific. Retrieved from [Link]

-

NMR determination of p K a values of indoloquinoline alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. (n.d.). SpectraBase. Retrieved from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Indole-3-Carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 23073-31-6 [sigmaaldrich.com]

- 7. indole acidity [quimicaorganica.org]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. downloads.ossila.com [downloads.ossila.com]

Spectroscopic Blueprint of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 4-Fluoro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the spectroscopic data for 4-Fluoro-1H-indole-3-carbaldehyde, a pivotal intermediate in the synthesis of pharmaceuticals and functional materials. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the molecule's structural characteristics as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is critical for unambiguous identification, reaction monitoring, and quality control in research and development settings.

Introduction: The Significance of Fluorinated Indoles

This compound (CAS No. 23073-31-6, Molecular Formula: C₉H₆FNO, Molecular Weight: 163.15 g/mol ) belongs to the class of fluorinated indole derivatives, which are of significant interest in medicinal chemistry.[1] The introduction of a fluorine atom at the 4-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity in drug candidates. The carbaldehyde group at the 3-position serves as a versatile synthetic handle for further molecular elaboration. A thorough understanding of its spectroscopic signature is therefore paramount for its effective utilization in complex synthetic pathways.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering convention used for the interpretation of the spectral data.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is essential for confirming the identity and purity of the compound.

Table 1: ¹H NMR Data (Predicted and based on related structures)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | ~10.0 | s | - |

| H-N | ~8.5-9.5 | br s | - |

| H-2 | ~8.0-8.2 | s | - |

| H-5 | ~7.0-7.2 | m | - |

| H-6 | ~7.2-7.4 | m | - |

| H-7 | ~7.5-7.7 | d | ~8.0 |

Table 2: ¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-4 (C-F) | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |

| C-2 | ~140 |

| C-7a | ~135 |

| C-3a | ~125 |

| C-6 | ~123 |

| C-5 | ~115 (d, ²JCF ≈ 20-25 Hz) |

| C-7 | ~110 |

| C-3 | ~118 |

Table 3: IR and MS Data

| Spectroscopic Technique | Characteristic Peaks/Values |

| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1600, ~1450 (C=C aromatic stretch), ~1250 (C-F stretch) |

| MS (m/z) | 163 (M⁺), 162 (M-H)⁺, 134 (M-CHO)⁺ |

In-depth Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around 10.0 ppm due to the strong deshielding effect of the carbonyl group. The N-H proton of the indole ring typically appears as a broad singlet between 8.5 and 9.5 ppm, with its chemical shift being sensitive to solvent and concentration. The proton at the 2-position of the indole ring is also significantly deshielded and should appear as a singlet in the range of 8.0-8.2 ppm. The aromatic protons on the benzene ring will exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. The proton at C-7 is expected to be a doublet, while the protons at C-5 and C-6 will likely appear as multiplets. For comparison, the related compound, 1-ethyl-4-fluoro-1H-indole-3-carbaldehyde, shows signals for the aromatic protons between 6.94 and 7.29 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is instrumental in confirming the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 185 ppm. The most characteristic feature of the ¹³C NMR spectrum of a fluorinated compound is the carbon-fluorine coupling. The carbon directly attached to the fluorine atom (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF) in the range of 240-250 Hz. This signal is expected in the aromatic region, significantly downfield due to the electronegativity of fluorine. The adjacent carbon (C-5) will also show a smaller two-bond coupling constant (²JCF) of around 20-25 Hz. The remaining aromatic and indole carbons will appear in the typical range of 110-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. A strong, sharp absorption band around 1650 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1450 cm⁻¹ region. A key feature for this molecule is the C-F stretching vibration, which is expected to appear as a strong band in the 1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of the compound. A prominent peak at m/z 162 is expected due to the loss of a hydrogen atom (M-H)⁺. Another significant fragment at m/z 134 would correspond to the loss of the formyl group (CHO) from the molecular ion.

Experimental Protocols: A General Guideline

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following provides a general workflow for obtaining the NMR, IR, and MS data for this compound.

Caption: General workflow for spectroscopic analysis.

Step-by-Step Methodologies:

-

NMR Spectroscopy:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI). Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

-

Conclusion

The spectroscopic data presented in this guide provides a robust analytical foundation for the identification and characterization of this compound. A comprehensive understanding of its NMR, IR, and MS spectra is indispensable for researchers and scientists working with this important synthetic intermediate. The detailed analysis of chemical shifts, coupling constants, and characteristic absorption bands allows for confident structural verification and purity assessment, thereby ensuring the integrity of subsequent synthetic transformations and the development of novel bioactive molecules.

References

-

J&K Scientific. This compound. [Link]

-

Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Fluoro-1H-indole-3-carbaldehyde

Abstract: 4-Fluoro-1H-indole-3-carbaldehyde is a pivotal building block in contemporary drug discovery and materials science, valued for its versatile reactivity.[1][2] The integrity of this reagent is paramount for the synthesis of novel pharmaceutical agents, fluorescent probes, and advanced organic materials.[2] However, the inherent reactivity of the indole scaffold, while synthetically advantageous, also predisposes it to degradation if not handled and stored with meticulous care. This guide provides an in-depth analysis of the physicochemical properties of this compound, elucidates the primary factors influencing its stability, and establishes validated protocols for its long-term storage and routine handling to ensure experimental fidelity and reproducibility.

Core Physicochemical Profile and Inherent Stability

This compound is a solid, typically appearing as a yellowish to off-white crystalline powder.[1] Its stability is a balance between the aromatic indole core and the reactive aldehyde functional group. The indole ring system is electron-rich, making it susceptible to electrophilic attack and oxidation.[3] The C3 position is particularly reactive, a feature exploited in many synthetic applications.[3]

The introduction of a fluorine atom at the 4-position and an electron-withdrawing carbaldehyde group at the 3-position modulates this reactivity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and alter electronic properties.[4] While the compound is generally stable under recommended conditions, its utility is directly tied to its purity, which can be compromised by exposure to adverse environmental factors.[1][5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23073-31-6 | [1][6][7] |

| Molecular Formula | C₉H₆FNO | [1][6] |

| Molecular Weight | 163.15 g/mol | [1][7] |

| Appearance | Yellowish to off-white crystalline powder | [1] |

| Typical Purity | ≥98% (by HPLC) | [1] |

| Common Synonyms | 4-Fluoro-3-formylindole, 4-Fluoroindole-3-aldehyde | [1][8] |

Critical Factors Influencing Compound Degradation

Understanding the causality behind degradation is essential for designing effective storage protocols. The primary environmental factors that compromise the integrity of this compound are atmosphere, light, temperature, and chemical incompatibility.

-

Atmospheric Exposure (Oxygen): The electron-rich nature of the indole nucleus makes it prone to auto-oxidation, a process that can be accelerated by ambient oxygen.[3] This oxidative degradation often results in the formation of colored impurities, which can interfere with subsequent reactions and complicate purification. The consistent recommendation from suppliers to store the compound under an inert atmosphere, such as nitrogen or argon, is a direct and critical countermeasure to prevent this pathway.[6][7]

-

Photostability (Light): Chemical suppliers explicitly advise keeping the compound in a dark place.[6] This indicates a sensitivity to light. Photons, particularly in the UV spectrum, can provide the activation energy for undesirable side reactions, including polymerization or the formation of radical species, leading to a rapid decline in purity.

-

Thermal Stability: Refrigerated storage at 2-8°C is uniformly recommended.[1][6][7] Chemical degradation pathways are kinetic processes that are highly dependent on temperature. Elevated temperatures, even ambient room temperature for extended periods, can significantly accelerate the rate of degradation, including oxidation and potential self-condensation reactions involving the aldehyde functionality.

-

Chemical Incompatibility: Safety data sheets for indole aldehydes and related structures warn against mixing with strong oxidizing agents, strong acids, and strong bases.[5][9]

-

Strong Oxidizers: Will readily and non-selectively attack the electron-rich indole ring, leading to complex product mixtures.

-

Strong Acids: Can protonate the indole ring, typically at the C3 position, which can initiate acid-catalyzed degradation or polymerization.[3]

-

Strong Bases: Can deprotonate the indole N-H, forming an indolyl anion. While useful in planned synthesis, unintended deprotonation can lead to side reactions and compromise the bulk material.

-

Validated Protocols for Storage and Handling

To preserve the chemical integrity of this compound, the following self-validating protocols, which integrate countermeasures against all major degradation factors, must be implemented.

Long-Term Archival Storage Protocol

This protocol is designed for bulk quantities of the compound intended for storage longer than one month. The primary objective is to minimize environmental exposure.

-

Aliquot Material: Upon receipt, immediately transfer the compound into several smaller, appropriately sized vials inside a glove box or an inert atmosphere-purged bag. This prevents repeated exposure of the entire stock to ambient conditions.

-

Select Proper Containment: Use amber glass vials with PTFE-lined screw caps to provide protection from light and ensure an airtight seal.[6]

-

Establish Inert Atmosphere: Before sealing, purge the headspace of each vial with a stream of dry nitrogen or argon for at least 30-60 seconds to displace all oxygen and moisture.[6][7]

-

Seal and Label: Tightly seal each vial. Use a chemically resistant label to record the compound name, CAS number, date of receipt/aliquoting, and purity.

-

Refrigerate: Place the sealed vials in a designated, clearly marked section of a refrigerator maintained at 2-8°C.[1][7]

Daily Use and Handling Workflow

This workflow ensures minimal degradation during the process of weighing and preparing the compound for an experiment.

-

Temperature Equilibration: Remove a single aliquot vial from the refrigerator and allow it to warm to ambient laboratory temperature for at least 20-30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.

-

Controlled Environment: Conduct all handling in a well-ventilated fume hood.[5][10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[5][10]

-

Minimize Exposure Time: Open the vial, quickly weigh the desired quantity of the powder, and immediately and tightly reseal the vial.

-

Inert Gas Purge (Optional but Recommended): For high-purity applications, briefly re-purge the vial headspace with inert gas before returning it to storage.

-

Return to Storage: Promptly return the sealed vial to the refrigerator at 2-8°C.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2–8 °C | Minimizes rates of all potential degradation reactions. | [1][6][7] |

| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidative degradation of the electron-rich indole ring. | [6][7] |

| Light | Keep in Dark (Amber Vial) | Prevents light-induced photochemical degradation. | [6] |

| Container | Tightly Sealed Glass Vial | Prevents exposure to ambient air and moisture. | [5][9] |

| Incompatibles | Store away from strong acids, bases, and oxidizers | Prevents rapid chemical decomposition. | [9] |

Decision Workflow for Compound Handling

The following diagram outlines the logical flow for maintaining the integrity of this compound from receipt to experimental use.

Caption: Decision workflow for handling this compound.

Conclusion

This compound is a robust synthetic intermediate when its inherent chemical sensitivities are respected. The long-term stability and utility of this compound are directly dependent on the rigorous exclusion of oxygen, light, and incompatible chemical agents, coupled with consistent refrigerated storage. By implementing the validated protocols outlined in this guide, researchers and drug development professionals can ensure the high purity of their starting material, which is the foundation for generating reliable, reproducible, and high-quality scientific data.

References

- This compound - Lead Sciences. Lead Sciences.

- This compound - Chem-Impex.

- This compound | 23073-31-6 - Sigma-Aldrich. Sigma-Aldrich.

- 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde Safety Data Sheet - AK Scientific, Inc. AK Scientific, Inc.

- This compound - CAS:23073-31-6 - Sunway Pharm Ltd. Sunway Pharm Ltd.

- Indole-4-carboxaldehyde Safety D

- 4-Fluoroindole Safety D

- This compound - Amerigo Scientific. Amerigo Scientific.

- 3-Substituted indole: A review - International Journal of Chemical Studies.

- Indole-3-carboxaldehyde Safety Data Sheet - Cayman Chemical. Cayman Chemical.

- 5-Fluoro-1H-indole-3-carboxaldehyde Safety Data Sheet - Apollo Scientific. Apollo Scientific.

- This compound | 23073-31-6 - J&K Scientific. J&K Scientific.

- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH.

- INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET - CDH Fine Chemical. Central Drug House (P) Ltd.

- The Role of Fluorine Substitution in Modifying Indole Scaffold Reactivity and Bioactivity - Benchchem. Benchchem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. aksci.com [aksci.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. This compound | 23073-31-6 [sigmaaldrich.com]

- 8. This compound - CAS:23073-31-6 - Sunway Pharm Ltd [3wpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Fluoro-1H-indole-3-carbaldehyde: A Strategic Building Block in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-1H-indole-3-carbaldehyde, a pivotal synthetic intermediate. We will delve into its strategic importance, synthesis, physicochemical properties, and diverse applications, offering field-proven insights for professionals in chemical research and drug development.

The Strategic Importance of Fluorinated Indoles

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] When combined with fluorine—an element with unique and powerful properties—the resulting fluorinated indoles become exceptionally valuable tools in drug discovery.[3][4]

Why Fluorine? A Game-Changer in Drug Design

The strategic incorporation of fluorine into a drug candidate can profoundly alter its molecular properties in beneficial ways:[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7]

-

Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and potency.[5]

-

Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[7][8][9]

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its biological target.[7][9]

The aldehyde group at the C-3 position of the indole ring further enhances the utility of this compound, serving as a versatile chemical handle for constructing more complex molecular architectures.[10][11]

Synthesis and Physicochemical Characterization

The most direct and widely adopted method for synthesizing indole-3-carbaldehydes from their corresponding indoles is the Vilsmeier-Haack reaction.[12]

The Vilsmeier-Haack Reaction: A Reliable Formylation Strategy

This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is an electrophilic iminium salt.[13][14][15] The reagent is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[12][13] The electron-rich indole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate that is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[14][15]

Key Synthetic Transformations and Applications

-

Synthesis of Pharmaceuticals: This is the most significant area of application. The compound is a key intermediate for synthesizing agents targeting neurological disorders, as well as novel antiviral and anti-cancer compounds. [4][16][17][18]The aldehyde can be converted into amines, amides, and other functional groups common in pharmacologically active molecules.

-

Development of Fluorescent Probes: The fluorinated indole core possesses unique electronic properties that are leveraged in the creation of fluorescent dyes and probes for biological imaging and cellular process visualization. [16][17]* Materials Science: In the field of organic electronics, this building block contributes to the synthesis of advanced materials with tailored electronic properties for use in devices like organic light-emitting diodes (OLEDs). [16][18] The aldehyde functional group is readily transformed via:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, extending the carbon skeleton.

-

Knoevenagel Condensation: To react with active methylene compounds.

-

Oxidation: To form the corresponding 4-fluoro-1H-indole-3-carboxylic acid, another valuable synthetic intermediate.

Conclusion

This compound is more than just a chemical compound; it is a strategic asset in the toolbox of the modern synthetic chemist. The combination of the bio-isosteric properties of fluorine with the proven versatility of the indole-3-carbaldehyde scaffold makes it an indispensable building block for accelerating research and development. [17]Its application spans from the rational design of next-generation pharmaceuticals with improved pharmacokinetic profiles to the engineering of novel materials with unique photophysical properties. Understanding its synthesis, reactivity, and strategic value is crucial for professionals aiming to innovate at the frontiers of chemical science.

References

- N.A. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- N.A. (n.d.). This compound. Chem-Impex.

- N.A. (n.d.). This compound | 23073-31-6. J&K Scientific.

- N.A. (n.d.). 4-Fluoroindole. Chem-Impex.

- (2012). Synthetic method for indole-3-carboxaldehyde compounds.

-

(2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

(n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. [Link]

- (n.d.).

-

(n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]

- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

-

(2025). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

- (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

-

(n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

(n.d.). This compound. Amerigo Scientific. [Link]

-

(n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

(n.d.). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. RJPT. [Link]

-

(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

(2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

-

(n.d.). 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089. PubChem. [Link]

-

Kaushik, N., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. European Journal of Medicinal Chemistry. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

(n.d.). Indole-3-carbaldehyde. Wikipedia. [Link]

-

(n.d.). Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144.... ResearchGate. [Link]

-

(n.d.). indole-3-aldehyde. Organic Syntheses Procedure. [Link]

-

(n.d.). 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-. SpectraBase. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpcbs.com [ijpcbs.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. jk-sci.com [jk-sci.com]

- 17. chemimpex.com [chemimpex.com]

- 18. chemimpex.com [chemimpex.com]

reactivity of the aldehyde group in 4-Fluoro-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Fluoro-1H-indole-3-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in contemporary chemical research, particularly in the realms of medicinal chemistry and materials science.[1][2] The strategic placement of a fluorine atom at the 4-position and a formyl group at the electron-rich 3-position imparts a unique electronic character that governs its reactivity and utility. This guide provides an in-depth exploration of the chemical behavior of the aldehyde functionality, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential. We will dissect key transformations including its synthesis via the Vilsmeier-Haack reaction, nucleophilic additions, oxidation-reduction reactions, and its role in powerful carbon-carbon and carbon-nitrogen bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and multicomponent reactions. Each section is grounded in mechanistic principles and supported by detailed, field-proven experimental protocols.

Introduction: A Scaffold of Strategic Importance

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[3][4] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] In this compound, the fluorine atom at the C4 position exerts a powerful electron-withdrawing inductive effect, influencing the electron density of the entire heterocyclic system.

The C3-carbaldehyde group, however, is the primary locus of reactivity for synthetic elaboration. Its electrophilic carbonyl carbon and adjacent acidic proton (at C2) provide multiple avenues for functionalization. Understanding and harnessing the reactivity of this aldehyde group is paramount for its effective use in synthesizing complex molecular architectures for pharmaceuticals, agrochemicals, and fluorescent probes.[1][5]

Synthesis via Vilsmeier-Haack Formylation

The most direct and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," to formylate electron-rich aromatic and heteroaromatic compounds.[7][8][9] For indoles, the reaction proceeds with high regioselectivity at the C3 position due to it being the most nucleophilic site.

Reaction Mechanism

The reaction involves two primary stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a chloroiminium salt, the active electrophile known as the Vilsmeier reagent.[8]

-

Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position. Subsequent loss of a proton restores aromaticity, forming an iminium salt intermediate which is then hydrolyzed during aqueous workup to yield the final aldehyde.[9]

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for indole formylation.[10][11]

-

Apparatus Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.

-

Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent. Cool 30 mL of anhydrous N,N-Dimethylformamide (DMF) to 0 °C in an ice-salt bath. Slowly add 9 mL of phosphorus oxychloride (POCl₃) dropwise with stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

-

Indole Addition: Dissolve 10 g of 4-fluoroindole in 20 mL of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40 °C and stir for 2 hours. The solution will become a thick, colored paste.

-

Workup and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Once the ice has melted, basify the solution by slowly adding a 30% aqueous sodium hydroxide solution until the pH is ~9-10.

-

Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Drying: Dry the collected solid under vacuum to yield this compound as a yellowish to off-white crystalline powder.[1] Further purification can be achieved by recrystallization from ethanol if necessary.

Physicochemical Properties & Spectroscopic Data

The combination of the indole ring, a fluorine atom, and a carbaldehyde group results in a distinct spectroscopic signature essential for characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| Appearance | Yellowish to off-white crystalline powder | [1] |

| CAS Number | 23073-31-6 | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (s, 1H, CHO), ~8.8 (br s, 1H, NH), ~8.3-7.2 (m, 4H, Ar-H) | [12] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~185.0 (CHO), ~158 (C-F), ~137-110 (Ar-C), ~118 (C3) | [12] |

Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.

Core Reactivity of the Aldehyde Group

The aldehyde group is a versatile handle for a wide array of chemical transformations, enabling chain extension, functional group interconversion, and the construction of new heterocyclic rings.

Reduction to Primary Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol, (4-Fluoro-1H-indol-3-yl)methanol. This transformation is fundamental for introducing a flexible linker or a site for further esterification or etherification. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its mildness and chemoselectivity, as it will not reduce other functional groups within the indole scaffold under standard conditions.

Experimental Protocol: Reduction with NaBH₄

-

Dissolution: Dissolve 1.0 g of this compound in 20 mL of methanol in a round-bottomed flask with magnetic stirring.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add 0.3 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product, which can be purified by silica gel chromatography if needed.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, yielding an electron-deficient alkene.[13][14] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[13] The resulting α,β-unsaturated products are valuable Michael acceptors and intermediates for synthesizing more complex heterocyclic systems.[15]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

The Rising Prominence of Fluorinated Indole-3-Carbaldehydes in Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of fluorinated indole-3-carbaldehydes. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers practical insights into experimental design, and elucidates the mechanistic underpinnings of this promising class of molecules.

Introduction: The Strategic Advantage of Fluorination in the Indole Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-cancer agent vincristine.[1][2] Its unique electronic properties and versatile substitution patterns make it an ideal starting point for drug design. The introduction of fluorine atoms into this scaffold is a strategic decision that can dramatically enhance a molecule's pharmacological profile.[1][3] Fluorination is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, increase lipophilicity which can aid in cell membrane permeability, and alter electronic properties to enhance binding affinity with target proteins.[1][4]

Indole-3-carbaldehyde, a key derivative, serves as a versatile synthetic intermediate and possesses its own spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] When combined, the strategic placement of fluorine on the indole-3-carbaldehyde framework creates a class of compounds with significant therapeutic potential, which is the focus of this guide.

Section 1: Synthesis of Fluorinated Indole-3-Carbaldehydes

The primary and most efficient method for the synthesis of indole-3-carbaldehydes, including their fluorinated analogs, is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate the electron-rich indole ring.[7] The reaction demonstrates high regioselectivity for the C3 position due to its high electron density.[7]

The Vilsmeier-Haack Reaction: Mechanism and Workflow

The synthesis proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and its subsequent reaction with the fluorinated indole, followed by hydrolysis to yield the aldehyde.[7][8]

Experimental Protocol: Vilsmeier-Haack Synthesis of 6-Fluoro-1H-indole-3-carbaldehyde

This protocol is adapted from established procedures for the formylation of substituted indoles.[9]

Materials:

-

6-Fluoro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask and dropping funnel

Procedure:

-

In a flame-dried round bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-fluoro-1H-indole (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to anhydrous DMF (3 equivalents) at 0°C with stirring. Allow the reagent to form for 15-20 minutes.

-

Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of 6-fluoro-1H-indole over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The workflow for this synthesis can be visualized as follows:

Caption: Workflow for the Vilsmeier-Haack synthesis of fluorinated indole-3-carbaldehydes.

Section 2: Anticancer Potential and Mechanisms of Action

Fluorinated indole-3-carbaldehydes and their derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[10][11] The introduction of fluorine can enhance the potency of these compounds compared to their non-fluorinated counterparts.

Inhibition of Key Signaling Pathways

2.1.1 AMP-Activated Protein Kinase (AMPK) Activation:

AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic (growth) to catabolic (energy-producing) processes, often leading to the inhibition of cancer cell proliferation.[3][6] Certain fluorinated oxindole derivatives, structurally related to indole-3-carbaldehydes, have been shown to be potent activators of AMPK.[3][6] For instance, the 2-oxindole fluorinated derivative known as compound 8c has been shown to activate AMPK in prostate cancer cells (PC-3, DU145, and LNCaP), leading to inhibition of cell viability.[6] In vivo studies using a PC-3 xenograft model further demonstrated that this compound could suppress tumor growth, highlighting its therapeutic potential.[3][12]

The AMPK signaling pathway is a central regulator of cellular metabolism and growth.

Caption: Simplified AMPK signaling pathway activated by fluorinated indole derivatives.

2.1.2 Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Its overactivation is a hallmark of many cancers, making it a key therapeutic target.[13] Some indole-aminoquinazoline hybrids containing fluorine have shown significant inhibitory activity against EGFR.[13] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.[13][14]

Induction of Apoptosis

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Fluorinated indole derivatives have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. A key indicator of apoptosis is the cleavage of caspase-3 and its substrate, PARP-1 (Poly (ADP-ribose) polymerase-1).

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol provides a method to assess the induction of apoptosis by a fluorinated indole-3-carbaldehyde derivative in a cancer cell line (e.g., HCT116 colon cancer cells).

Materials:

-

HCT116 cells

-

Fluorinated indole-3-carbaldehyde test compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Chemiluminescence imager

Procedure:

-

Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound (and a vehicle control) for 24-48 hours.

-

Protein Extraction: Harvest the cells and lyse them using ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-